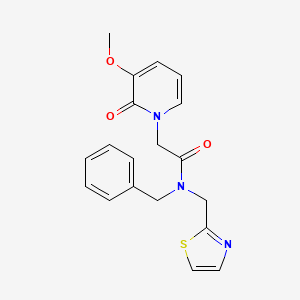
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment. This compound is a member of the thiazole family of compounds and possesses a unique chemical structure that allows it to interact with various biological systems.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide involves its interaction with various biological systems, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of various receptors, including the adenosine A2A receptor, which is involved in the regulation of neuroinflammation.
Biochemical and Physiological Effects:
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been shown to possess various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, including prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for various biological targets. However, this compound also has some limitations, including its low aqueous solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide. One potential direction is the development of new analogs with improved pharmacological properties, including increased solubility and reduced toxicity. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other drugs and biological systems.
Métodos De Síntesis
The synthesis of N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide involves the reaction of 3-methoxy-2-pyridinone with benzyl bromide, followed by reaction with thiazole-2-carboxylic acid and acetic anhydride. The final product is obtained through purification and isolation using various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been extensively studied for its potential applications in drug development. This compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-benzyl-2-(3-methoxy-2-oxopyridin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-8-5-10-21(19(16)24)14-18(23)22(13-17-20-9-11-26-17)12-15-6-3-2-4-7-15/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZXZVGFPLVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)N(CC2=CC=CC=C2)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)


![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686444.png)
![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)

![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)